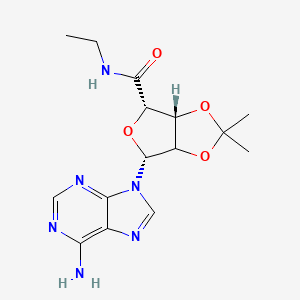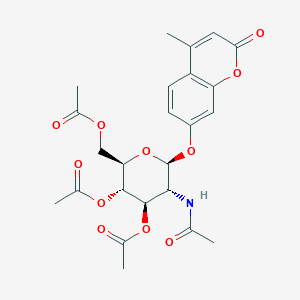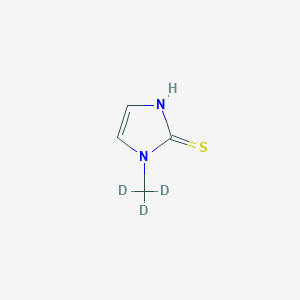
5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine
Descripción general
Descripción
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is a useful template for the development of A2B adenosine receptor agonists . It has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor .
Molecular Structure Analysis
The molecular formula of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is C15H20N6O4 . The IUPAC name is (4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis
The molecular weight of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is 348.36 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 348.15460314 g/mol . The topological polar surface area is 126 Ų .Aplicaciones Científicas De Investigación
Development of A2B Adenosine Receptor Agonists
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has been used as a template for the development of A2B adenosine receptor agonists . These agonists have potential therapeutic applications in various conditions, including inflammatory and immune diseases.
Modulation of cAMP Levels
This compound has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor . cAMP is a crucial second messenger involved in many processes in the cell, so this application could have wide-ranging implications in cell biology and pharmacology.
Proteomics Research
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is also a product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field, such as in the study of protein-protein interactions or post-translational modifications.
Mecanismo De Acción
Target of Action
The primary target of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is the hA2B receptor . This receptor is a protein that modulates the levels of cyclic adenosine monophosphate (cAMP) in cells .
Mode of Action
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine acts as a full agonist at the hA2B receptor . This means it binds to the receptor and activates it, leading to an increase in cAMP levels within the cell .
Biochemical Pathways
The activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine leads to an increase in intracellular cAMP levels . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
Factors such as its molecular weight (348.3571 ) and chemical structure could influence these properties .
Result of Action
The increase in cAMP levels resulting from the activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can have various molecular and cellular effects. These effects depend on the specific cell type and the intracellular pathways that are activated by cAMP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine. For example, the compound should be stored and handled under conditions that prevent its degradation . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that compete for binding at the hA2B receptor .
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Direcciones Futuras
Propiedades
IUPAC Name |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQDKWIAMIECN-BYYPQSTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675889 | |
| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |
CAS RN |
39491-53-7 | |
| Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)




![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

